molecular formula C11H23NO B13288245 4-[(3-Methylcyclohexyl)amino]butan-2-ol

4-[(3-Methylcyclohexyl)amino]butan-2-ol

Cat. No.: B13288245
M. Wt: 185.31 g/mol
InChI Key: VMMSBPHCYZPVLK-UHFFFAOYSA-N
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Description

4-[(3-Methylcyclohexyl)amino]butan-2-ol is an organic compound with the molecular formula C₁₁H₂₃NO. It is a secondary amine and alcohol, characterized by the presence of a cyclohexyl group substituted with a methyl group and an amino group attached to a butanol backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylcyclohexyl)amino]butan-2-ol typically involves the reaction of 3-methylcyclohexylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylcyclohexyl)amino]butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-[(3-Methylcyclohexyl)amino]butan-2-one or 4-[(3-Methylcyclohexyl)amino]butanoic acid.

    Reduction: Formation of 4-[(3-Methylcyclohexyl)amino]butane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-[(3-Methylcyclohexyl)amino]butan-2-ol is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methylcyclohexyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(Cyclohexyl)amino]butan-2-ol: Lacks the methyl group on the cyclohexyl ring.

    4-[(3-Methylcyclohexyl)amino]pentan-2-ol: Has an additional carbon in the backbone.

    4-[(3-Methylcyclohexyl)amino]butan-1-ol: The hydroxyl group is on the first carbon instead of the second.

Uniqueness

4-[(3-Methylcyclohexyl)amino]butan-2-ol is unique due to the specific positioning of the methyl group on the cyclohexyl ring and the hydroxyl group on the second carbon of the butanol backbone. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-[(3-methylcyclohexyl)amino]butan-2-ol

InChI

InChI=1S/C11H23NO/c1-9-4-3-5-11(8-9)12-7-6-10(2)13/h9-13H,3-8H2,1-2H3

InChI Key

VMMSBPHCYZPVLK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NCCC(C)O

Origin of Product

United States

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